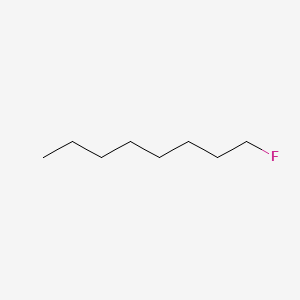
1-Fluorooctan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Fluorooctane has several applications in scientific research:
Analytical Chemistry: It is used as a molecular probe in gas chromatography to evaluate stationary phases consisting of bromo- and chloro-derivatives of branched alkanes.
Material Science: Its unique properties make it useful in the study of intermolecular interactions and the development of new materials.
Chemical Synthesis: It serves as a reference compound in various synthetic processes and reactions.
Wirkmechanismus
Target of Action
1-Fluorooctane is a non-polar compound that primarily targets other non-polar substances . Its mechanism of action involves forming weak intermolecular forces with these substances, enabling the dissolution and manipulation of these compounds in various chemical processes .
Mode of Action
1-Fluorooctane undergoes a C-F bond-cleavage reaction with phenyl magnesium chloride to give n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride .
Result of Action
The molecular and cellular effects of 1-Fluorooctane’s action are largely dependent on the specific non-polar targets it interacts with. For instance, its reaction with phenyl magnesium chloride results in the formation of n-octylbenzene , which could have various effects depending on the context of the reaction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other non-polar substances can influence the action, efficacy, and stability of 1-Fluorooctane. For example, its reactivity with trimethylsilyl iodide is described as rapid , suggesting that it may be sensitive to changes in temperature or other conditions that affect reaction rates.
Vorbereitungsmethoden
1-Fluorooctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with hydrogen fluoride in the presence of a catalyst. Another method includes the fluorination of octyl halides using reagents such as silver fluoride or antimony trifluoride . Industrial production often employs these methods under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Fluorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with phenyl magnesium chloride to form n-octylbenzene.
Halogen Exchange Reactions: It reacts rapidly with trimethylsilyl iodide to produce octyl iodides and trimethylsilyl fluoride.
Common reagents used in these reactions include phenyl magnesium chloride and trimethylsilyl iodide. The major products formed from these reactions are n-octylbenzene and octyl iodides.
Vergleich Mit ähnlichen Verbindungen
1-Fluorooctane can be compared with other alkyl fluorides such as:
- 1-Fluoroheptane
- 1-Fluorododecane
- 1-Fluoropentane
Compared to these compounds, 1-Fluorooctane has a longer carbon chain than 1-Fluoroheptane and 1-Fluoropentane, but a shorter chain than 1-Fluorododecane. This difference in chain length affects its physical properties and reactivity, making it unique for specific applications .
Eigenschaften
IUPAC Name |
1-fluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVLKMGKIZOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196787 | |
| Record name | Octane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463-11-6 | |
| Record name | 1-Fluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-FLUOROOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JW9M3F8RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-fluorooctane be synthesized using readily available fluorinating agents?
A1: While traditional methods for synthesizing organofluorine compounds often rely on harsh reagents, recent research has explored milder alternatives. One study demonstrated the synthesis of 1-fluorooctane through the deoxyfluorination of 1-octanol using 2,2-difluoroimidazolidine derivatives. [] These derivatives, in turn, were generated by activating sulfur hexafluoride (SF6) with N-heterocyclic carbenes (NHCs). [] This innovative approach offers a potentially more sustainable pathway for 1-fluorooctane production.
Q2: Beyond its use as a synthetic building block, does 1-fluorooctane have any other applications?
A2: Interestingly, 1-fluorooctane plays a role in investigating the reactivity of other fluorinated compounds. For example, it was observed as a byproduct in the photocatalytic trifluoromethylation of arenes using the greenhouse gas SF5CF3 and an iridium-based catalyst. [] The formation of 1-fluorooctane in this reaction suggests the involvement of sulfur tetrafluoride (SF4) as an intermediate species. [] This finding sheds light on the degradation pathway of SF5CF3 and highlights the potential of utilizing such fluorinated gases as trifluoromethyl sources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

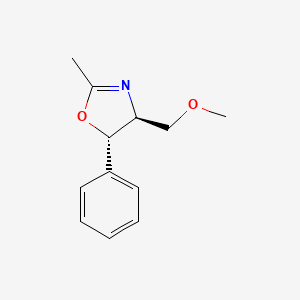
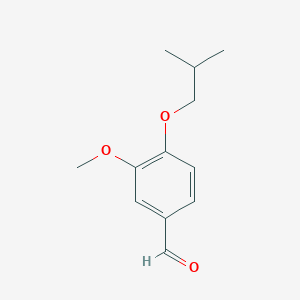
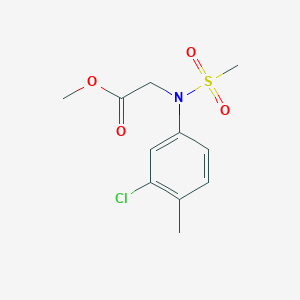
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
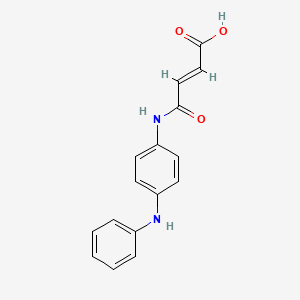
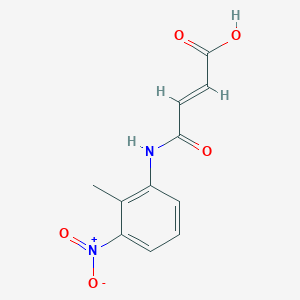
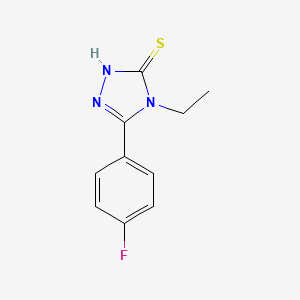
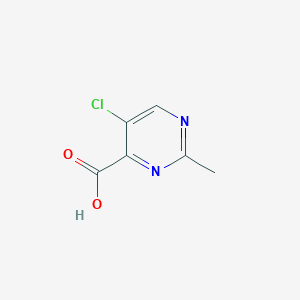

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
